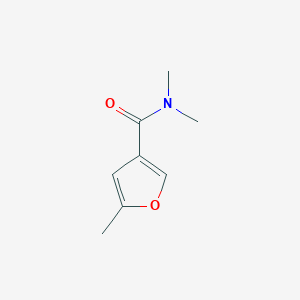
2-Methyl-4-(N,N-dimethylcarboxamido)furane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(N,N-dimethylcarboxamido)furane is an organic compound with the molecular formula C8H11NO2. It belongs to the class of furan derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a furan ring substituted with a methyl group and a dimethylcarboxamido group, making it a valuable target for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(N,N-dimethylcarboxamido)furane typically involves the reaction of 2-methylfuran with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(N,N-dimethylcarboxamido)furane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxamido group to an amine group.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated and nitrated furan derivatives.
Scientific Research Applications
2-Methyl-4-(N,N-dimethylcarboxamido)furane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-4-(N,N-dimethylcarboxamido)furane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler furan derivative without the carboxamido group.
4-(N,N-Dimethylcarboxamido)furan: Similar structure but without the methyl group on the furan ring.
Furan-2-carboxamide: A related compound with a carboxamide group on the furan ring
Uniqueness
2-Methyl-4-(N,N-dimethylcarboxamido)furane is unique due to the presence of both a methyl group and a dimethylcarboxamido group on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N,N,5-trimethylfuran-3-carboxamide |
InChI |
InChI=1S/C8H11NO2/c1-6-4-7(5-11-6)8(10)9(2)3/h4-5H,1-3H3 |
InChI Key |
HRXCYSSZVUFCBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


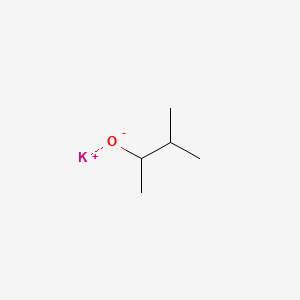
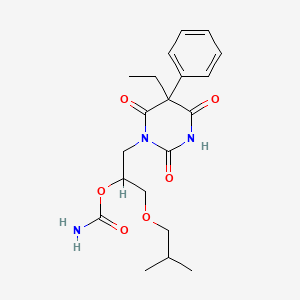
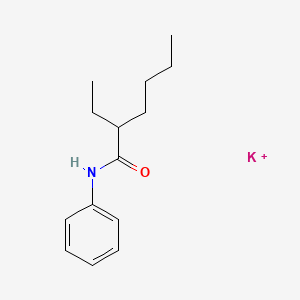

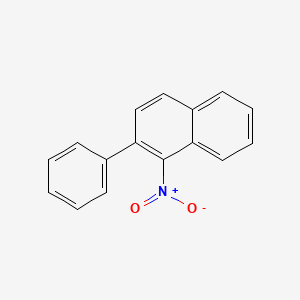
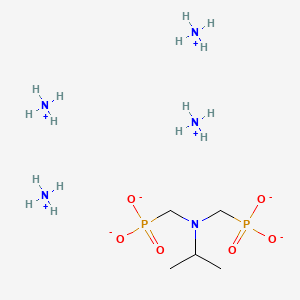
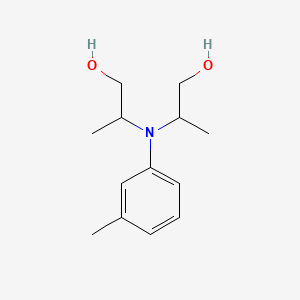

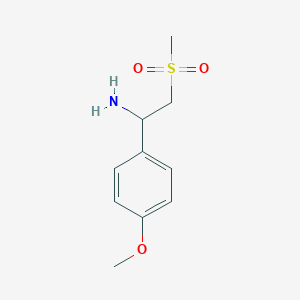
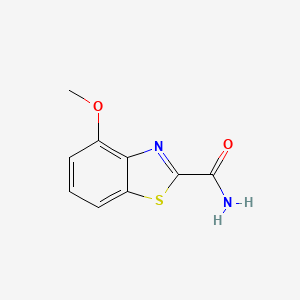
plumbane](/img/structure/B13771670.png)
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)


